molecular formula C22H16ClNO4S2 B11050882 3-[(4-chlorophenyl)sulfonyl]-7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-[(4-chlorophenyl)sulfonyl]-7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No. B11050882
M. Wt: 458.0 g/mol
InChI Key: AXFSODYPTIRHRG-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a thienopyridine core, which is a fused ring system combining thiophene and pyridine rings

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring system.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the phenyl ring with propargyl alcohol derivatives under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

3-[(4-chlorophenyl)sulfonyl]-7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or prop-2-yn-1-yloxy groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

3-[(4-chlorophenyl)sulfonyl]-7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, polymers, and agrochemicals

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-[(4-chlorophenyl)sulfonyl]-7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one include other thienopyridine derivatives and sulfonyl-containing heterocycles. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

properties

Molecular Formula

C22H16ClNO4S2

Molecular Weight

458.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-(3-prop-2-ynoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C22H16ClNO4S2/c1-2-10-28-16-5-3-4-14(11-16)18-12-20(25)24-21-19(13-29-22(18)21)30(26,27)17-8-6-15(23)7-9-17/h1,3-9,11,13,18H,10,12H2,(H,24,25)

InChI Key

AXFSODYPTIRHRG-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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